2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

Catalog No.
S12582232
CAS No.
M.F
C14H11BrN4O
M. Wt
331.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)ac...

Product Name

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

IUPAC Name

2-(benzotriazol-1-yl)-N-(2-bromophenyl)acetamide

Molecular Formula

C14H11BrN4O

Molecular Weight

331.17 g/mol

InChI

InChI=1S/C14H11BrN4O/c15-10-5-1-2-6-11(10)16-14(20)9-19-13-8-4-3-7-12(13)17-18-19/h1-8H,9H2,(H,16,20)

InChI Key

URTPBDITLKRYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=CC=C3Br

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives. This compound features a benzotriazole moiety, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the 2-bromophenyl group and the acetamide functional group enhances its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C15H12BrN5O, and its molecular weight is approximately 360.19 g/mol.

  • Oxidation: It can be oxidized to form sulfoxides or sulfones, which may alter its biological activity.
  • Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
  • Substitution: Nucleophilic substitution can introduce different substituents onto the benzotriazole or bromophenyl rings.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Typical solvents used are dichloromethane and dimethylformamide, often requiring specific temperature conditions to facilitate the reactions effectively .

Benzotriazole derivatives, including 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide, have demonstrated various biological activities. These compounds are known for their antimicrobial properties, inhibiting bacterial growth by interfering with essential enzymatic pathways. Studies have shown that related benzotriazole compounds exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . Additionally, they may possess anti-inflammatory properties due to their ability to modulate cellular signaling pathways .

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide can be achieved through several methods:

  • Coupling Reactions: This involves the reaction between 2-bromophenyl acetamide and benzotriazole under amide coupling conditions. Common reagents include coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate in the presence of bases such as N,N-diisopropylethylamine.
  • Microwave-Assisted Synthesis: This method enhances reaction efficiency and reduces synthesis time by utilizing microwave irradiation to promote the coupling reaction .
  • One-Pot Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, increasing yield and purity .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial agents.
  • Agricultural Chemicals: Its ability to inhibit microbial growth suggests potential use as a fungicide or bactericide in agricultural settings.
  • Materials Science: Benzotriazole derivatives are often used as stabilizers in plastics and coatings due to their UV absorption properties.

Studies on the interactions of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide with biological targets indicate that it can bind effectively to certain enzymes or receptors involved in microbial metabolism. This binding can inhibit enzymatic activity leading to bactericidal effects. Further research is required to elucidate its mechanism of action at the molecular level .

Several compounds share structural similarities with 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-bromophenyl)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
2-Benzotriazol-1-YL-acetamideC8H8N4OLacks bromine substituent; known for moderate antibacterial activity.
N-(benzothiazol-2-yl)-acetamideC10H10N4SContains a thiazole ring instead; shows antifungal properties.
5-Amino-benzotriazoleC7H7N5Lacks acetamide group; primarily studied for its role as an enzyme inhibitor.

These compounds vary in their functional groups and biological activities but share the common benzotriazole core structure that contributes to their pharmacological profiles .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.01162 g/mol

Monoisotopic Mass

330.01162 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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